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CAS No.: 79567-26-3

Cat. No.: B1315220
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Executive Summary

5-Chloro-2-(4-fluorophenoxy)aniline is a specialized diaryl ether scaffold. Its unique
structural features—an electron-withdrawing chloro-group and a flexible, lipophilic 4-
fluorophenoxy moiety—make it a critical intermediate in two distinct catalytic domains:

o Chemical Catalysis: It serves as the amine component (Fragment B) in the synthesis of
Phenoxy-Imine (FI) catalysts (Fujita-type).[1] The bulky phenoxy group at the ortho position
provides the necessary steric shielding to prevent chain transfer during olefin polymerization,
enabling the synthesis of Ultra-High Molecular Weight Polyethylene (UHMWPE).

» Biological Catalysis: It acts as a pharmacophore for the inhibition of Cyclooxygenase-2
(COX-2), an enzyme responsible for catalyzing the conversion of arachidonic acid to
prostaglandins.

Chemical Catalysis: Phenoxy-Imine (Fl) Ligand

Synthesis
Mechanism & Rationale

In "FI" catalysts, the ligand electronic and steric environment dictates catalytic activity. The 2-
(4-fluorophenoxy) group on the aniline backbone acts as a "hemilabile" pendant. While it does
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not always bind directly to the metal center, its steric bulk forces the growing polymer chain into

a specific orientation, suppressing B-hydrogen elimination and enhancing molecular weight.

Protocol A: Synthesis of the Fl-Ligand (Schiff Base)

Target: Synthesis of N-(3-tert-butyl-5-methylsalicylidene)-5-chloro-2-(4-

fluorophenoxy)aniline.

Reagents:

5-Chloro-2-(4-fluorophenoxy)aniline (1.0 eq)

3-tert-butyl-5-methylsalicylaldehyde (1.0 eq)

p-Toluenesulfonic acid (pTSA) (1 mol%)

Solvent: Anhydrous Ethanol or Methanol

Drying Agent: MgSOa (anhydrous)[2]

Step-by-Step Methodology:

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10
mmol of the salicylaldehyde derivative in 50 mL of anhydrous ethanol.

Addition: Add 10 mmol of 5-Chloro-2-(4-fluorophenoxy)aniline to the solution. The mixture
may turn yellow immediately.

Catalysis: Add catalytic pTSA (0.1 mmol).

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 6—-12 hours. Monitor
consumption of the aldehyde via TLC (Hexane:EtOAc 4:1).

Work-up: Cool the reaction to room temperature (25°C), then to 0°C in an ice bath. The
Schiff base ligand typically precipitates as a bright yellow/orange solid.

Purification: Filter the precipitate and wash with cold methanol (3 x 10 mL). Recrystallize
from hot ethanol if necessary.
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Validation: Confirm structure via *H NMR (look for imine singlet ~8.0-8.5 ppm).

Protocol B: Metallation to Form Ti/Zr Pre-catalyst

Target: Synthesis of Bis(phenoxy-imine) Titanium Dichloride Complex.[3]

Reagents:

Ligand from Protocol A (2.0 eq)
n-Butyllithium (n-BuLi) (2.1 eq, 1.6 M in hexanes)
TiCla or ZrCla (1.0 eq)

Solvent: Dry Toluene and THF

Step-by-Step Methodology:

Deprotonation: Under Argon atmosphere, dissolve 2.0 mmol of Ligand in 30 mL dry THF.
Cool to -78°C.[3]

Lithiation: Dropwise add 2.1 mmol of n-BuLi. Stir at -78°C for 1 hour, then warm to room
temperature (RT) for 2 hours. (Solution deepens in color).

Complexation: Cool the lithiated ligand solution back to -78°C. Add a solution of TiCla (1.0
mmol in 10 mL toluene) dropwise.

Reaction: Allow the mixture to warm to RT and stir for 12 hours.

Isolation: Remove solvents under vacuum. Extract the residue with dry dichloromethane
(DCM) and filter through Celite to remove LICl.

Crystallization: Concentrate the DCM filtrate and layer with hexane to induce crystallization
of the red/brown complex.

Data Summary: Polymerization Potential

Typical performance of FI-Catalysts derived from halo-substituted anilines.
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Parameter Value / Observation Impact

High activity due to

Activity 10> -10°% g PE / (mol Ti-h) electrophilic nature of the

ligand.
] Steric bulk of phenoxy group

Molecular Weight (Mw) > 1,000,000 (UHMWPE) )

prevents chain transfer.
] ) Indicates "Living"

Polydispersity (PDI) 1.1-15 o o
polymerization characteristics.

Morphology Granular / Spherical Good reactor fouling control.

Biological Catalysis: COX-2 Inhibition Protocol
Mechanism

The 5-chloro-2-phenoxyaniline scaffold mimics the structure of Lumiracoxib and other COX-2
selective inhibitors. It binds to the hydrophobic channel of the COX-2 enzyme active site,
preventing the catalytic conversion of arachidonic acid.

Protocol C: In Vitro COX-2 Inhibition Screening

Reagents:

Recombinant Human COX-2 Enzyme

Substrate: Arachidonic Acid (100 uM)

Chromogenic Probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

Heme cofactor

Workflow:

o Preparation: Dissolve 5-Chloro-2-(4-fluorophenoxy)aniline (or its urea derivative) in DMSO
to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 uM).
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Incubation: In a 96-well plate, mix 10 pL of inhibitor solution with 150 pL of Assay Buffer (100
mM Tris-HCI, pH 8.0) containing Heme and COX-2 enzyme. Incubate for 10 mins at 25°C to
allow inhibitor binding.

Initiation: Add 20 uL of Arachidonic Acid/TMPD mixture.
Measurement: Monitor absorbance at 590 nm (oxidation of TMPD) for 5 minutes.
Analysis: Calculate % Inhibition =

. Determine IC50 using non-linear regression.

Visualization of Workflows
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Figure 1: Divergent application pathways for the scaffold in Olefin Polymerization (Top) and

Enzyme Inhibition (Bottom).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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